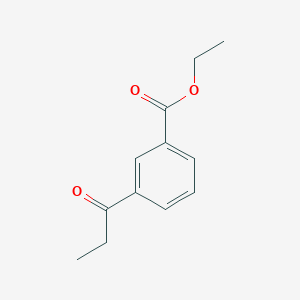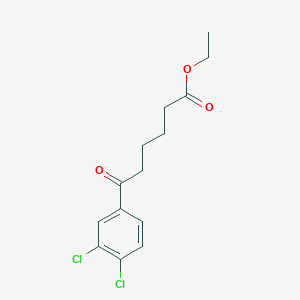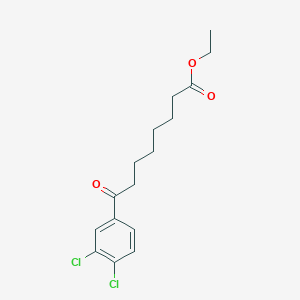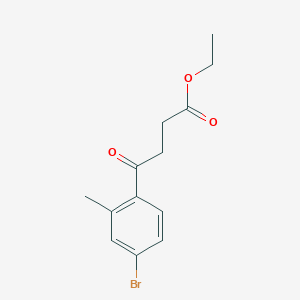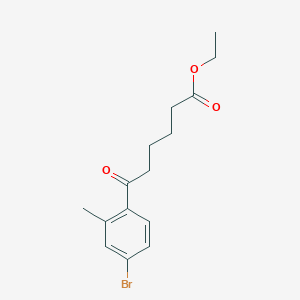
4'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C16H10F3NO . It has gained attention in various fields of research and industry due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone consists of a benzonitrile group attached to a propiophenone group with three fluorine atoms on the phenyl ring .Physical And Chemical Properties Analysis
4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone has a molecular weight of 289.25 g/mol . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Catalytic and Electrochemical Applications :
- A study by Sivakumar & Phani (2011) described the use of poly(3,4-ethylenedioxythiophene) films for catalytic activities in hydrogenation and electro-oxidation reactions, highlighting the potential of such compounds in catalysis and electrochemistry (Sivakumar & Phani, 2011).
Polymer Synthesis and Characteristics :
- Kim et al. (1999) explored the synthesis and characterization of novel copolymers involving trisubstituted ethylenes and styrene, which could have implications for developing new materials with specific properties (Kim et al., 1999).
Synthesis of Electronic Materials :
- Hergué et al. (2009) investigated electrogenerated low band gap polymers based on 3-cyano-4-methoxythiophene, indicating potential applications in electronic devices (Hergué et al., 2009).
Antioxidant and Adsorption Properties of Polymers :
- Zhan, Ejima, & Yoshie (2016) conducted a study on the antioxidant activities and adsorption properties of phenolic polymers, which could have implications in biomedical and environmental applications (Zhan, Ejima, & Yoshie, 2016).
Development of High-Performance Polymers :
- Himmelberg & Fossum (2005) developed a route to hyperbranched poly(arylene ether sulfone)s, demonstrating the potential for creating high-performance materials (Himmelberg & Fossum, 2005).
Synthesis of Organic Compounds :
- Cossar, Lu, & Received January (1991) investigated the chlorination of propiophenone, providing insights into organic synthesis processes (Cossar, Lu, & Received January, 1991).
Structural Analysis of Organic Compounds :
- Angelova, Macíček, & Dryanska (1993) studied the structures of certain cyano-substituted compounds, which could be relevant in understanding the properties of these organic materials (Angelova, Macíček, & Dryanska, 1993).
Photocatalysis and Photoreaction Studies :
- Gilbert & Jones (1996) explored the photocycloaddition of cyclopentene to phenols, indicating potential applications in photocatalysis (Gilbert & Jones, 1996).
Propriétés
IUPAC Name |
4-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-13-7-11(8-14(18)16(13)19)3-6-15(21)12-4-1-10(9-20)2-5-12/h1-2,4-5,7-8H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHAORYTUCZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644999 |
Source


|
| Record name | 4-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-74-7 |
Source


|
| Record name | 4-[1-Oxo-3-(3,4,5-trifluorophenyl)propyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



